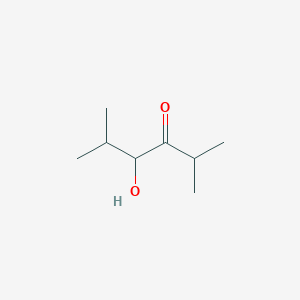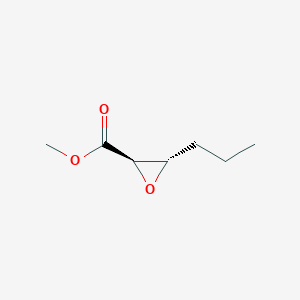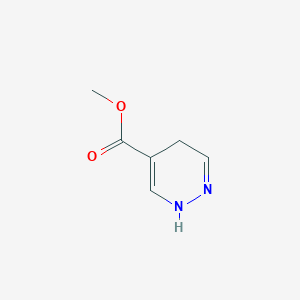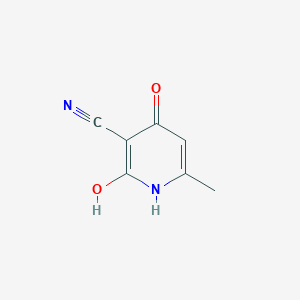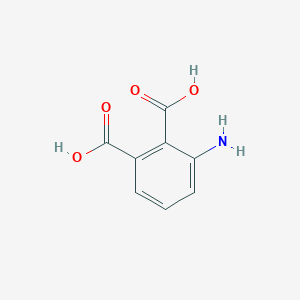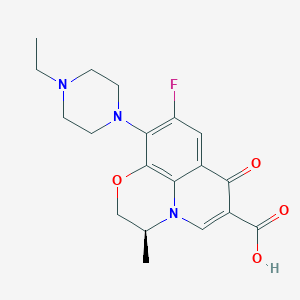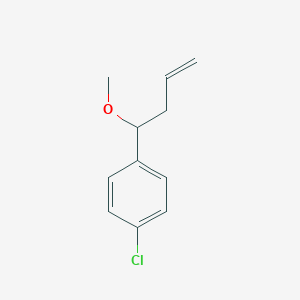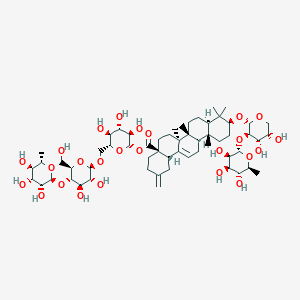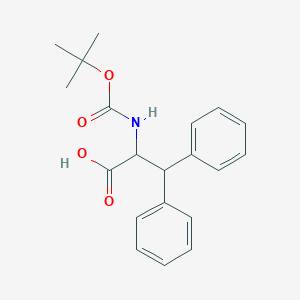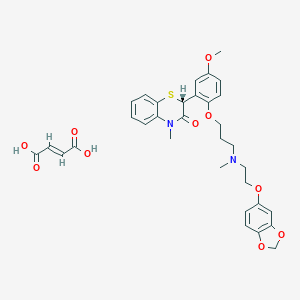
Semotiadil fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semotiadil fumarate is a novel drug compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
Semotiadil fumarate acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and play a crucial role in the development of various diseases, including cancer and cardiovascular diseases.
Biochemical and Physiological Effects:
Semotiadil fumarate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in the inflammatory response. Semotiadil fumarate has also been shown to inhibit the growth of cancer cells and reduce the risk of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
Semotiadil fumarate has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX-2 enzyme, which makes it an ideal compound for studying the role of COX-2 in various diseases. However, semotiadil fumarate has several limitations, including its low solubility in water and its potential toxicity in high doses.
Future Directions
For semotiadil fumarate research have also been identified. The study of semotiadil fumarate could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
Semotiadil fumarate is synthesized through a complex process that involves several steps. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 2-methylpyridine to form a Schiff base. This Schiff base is then reacted with ethyl acetoacetate to form a chalcone derivative. The chalcone derivative is then reduced with sodium borohydride to form semotiadil fumarate.
Scientific Research Applications
Semotiadil fumarate has potential applications in various scientific research fields. It has been studied extensively for its anti-inflammatory and anti-tumor properties. Semotiadil fumarate has also been shown to have potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
properties
CAS RN |
116476-14-3 |
|---|---|
Product Name |
Semotiadil fumarate |
Molecular Formula |
C33H36N2O10S |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(2R)-2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-;/m1./s1 |
InChI Key |
DIEJEELGDWGUCV-CNTJLTAHSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2S[C@@H](C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O |
synonyms |
3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine levosemotiadil SA 3212 SA-3212 SD 3211 SD 3212 SD-3211 SD-3212 semotiadil semotiadil fumarate sesamodil sesamodil fumarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




